molecular formula C6H6Br2N2 B13478033 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole

1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole

Cat. No.: B13478033
M. Wt: 265.93 g/mol
InChI Key: CUNLVLDOPSMILB-UHFFFAOYSA-N
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Description

1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the bromination of a pyrroloimidazole precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with biological targets, such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

1,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole

InChI

InChI=1S/C6H6Br2N2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2

InChI Key

CUNLVLDOPSMILB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=C(N2C1)Br)Br

Origin of Product

United States

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